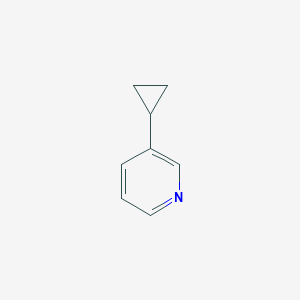

3-Cyclopropylpyridine

Vue d'ensemble

Description

Synthesis Analysis

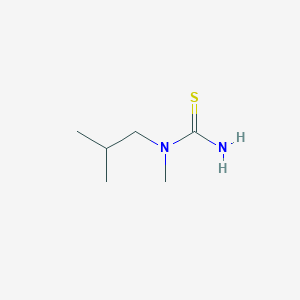

The synthesis of cyclopropylpyridine derivatives often involves strategic functionalization of the pyridine ring or the cyclopropyl group to achieve the desired compound. For instance, 3-Cyclopropyl-1,2-dimethyldiaziridine was synthesized using a procedure that combines cyclopropane and diaziridine rings, highlighting the versatility of cyclopropylpyridine derivatives in synthetic chemistry (Altova et al., 2018).

Molecular Structure Analysis

The molecular structure and conformational behavior of 3-cyclopropylpyridine derivatives have been studied using gas-phase electron diffraction and quantum chemical calculations. These studies provide insights into the stability of conformers and structural parameters, essential for understanding the chemical reactivity and properties of these compounds (Altova et al., 2018).

Chemical Reactions and Properties

Cyclopropylpyridine derivatives participate in various chemical reactions, demonstrating their reactivity and potential as intermediates in organic synthesis. For example, the [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines generated in situ forms tetrahydropyridazines, showcasing the cycloaddition capabilities of cyclopropylpyridine derivatives (Garve et al., 2016).

Applications De Recherche Scientifique

Neuroscience and Antidepressant Applications : A study by Onajole et al. (2016) synthesized novel derivatives of 3-[(1-methyl-2(S)-pyrrolidinyl)methoxy]-5-cyclopropylpyridine as potent and selective α4β2-nicotinic acetylcholine receptor (nAChR) agonists. These compounds, especially compound 4d, demonstrated antidepressant profiles and showed potential as antidepressants due to their high potency in activating high-sensitivity α4β2-nAChRs and good brain penetration properties (Onajole et al., 2016).

Cancer Therapy : Feun et al. (2002) conducted a phase I and pharmacokinetics study of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), a ribonucleotide reductase inhibitor, for treating advanced cancer. The study found that doses up to 105 mg/m2 of 3-AP achieved tumor-inhibitory concentrations without significant toxicity, suggesting its potential as a cancer therapeutic agent (Feun et al., 2002).

Molecular Structure Studies : Trætteberg et al. (2005) explored the molecular structure and conformation of 2-cyclopropylpyridine and 4-cyclopropylpyridine. The study provided insights into intramolecular forces and stability of these molecules, contributing to a deeper understanding of their chemical properties (Trætteberg et al., 2005).

Pharmaceutical Development : Akbari (2018) reported on the synthesis and antimicrobial activities of cyanopyridine derivatives, including N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2yl)phenyl)cyclopropane carboxamide. These compounds showed promise for applications in pharmaceuticals and agriculture due to their biological and therapeutic activities (Akbari, 2018).

Safety and Hazards

The safety data sheet for 3-Cyclopropylpyridine indicates that it is harmful if swallowed and toxic in contact with skin . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing .

Relevant Papers The relevant papers include a study by Levine and Patrick on the synthesis of certain cyclopropylpyridines , and a study on the synthesis of substituted pyridines with diverse functional groups . These papers provide valuable information on the synthesis and potential applications of 3-Cyclopropylpyridine and related compounds.

Mécanisme D'action

Mode of Action

It’s known that pyridine derivatives can undergo various chemical reactions, including electrophilic aromatic substitution (eas) and nucleophilic substitution . In EAS, the cyclopropyl ring can act as an electron-donating group, making the pyridine ring more susceptible to attack by electrophiles . In nucleophilic substitution reactions, the pyridine ring can undergo nucleophilic substitution reactions at various positions .

Biochemical Pathways

Cyclopropyl groups are known to be involved in various biochemical pathways, including the biosynthesis of natural products . Additionally, pyridine derivatives can participate in various cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions .

Pharmacokinetics

The physical properties of the compound, such as its molecular weight and physical form, can influence its pharmacokinetic properties .

Result of Action

It’s known that 3-cyclopropylpyridine can undergo oxidation reactions to form different products depending on reaction conditions . Oxidation can lead to the formation of pyridine N-oxides or other oxygen-containing functional groups .

Action Environment

The action, efficacy, and stability of 3-Cyclopropylpyridine can be influenced by various environmental factors. These factors can include the presence of other chemical species, temperature, pH, and the specific conditions of the reaction or biological system .

Propriétés

IUPAC Name |

3-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-8(6-9-5-1)7-3-4-7/h1-2,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBDSRFLAMJZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476190 | |

| Record name | 3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropylpyridine | |

CAS RN |

188918-72-1 | |

| Record name | 3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)